(E)-N-butyl-2-cyano-3-naphthalen-1-ylprop-2-enamide
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Overview
Description
(E)-N-butyl-2-cyano-3-naphthalen-1-ylprop-2-enamide is an organic compound that belongs to the class of nitriles and enamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-butyl-2-cyano-3-naphthalen-1-ylprop-2-enamide typically involves the reaction of naphthalene derivatives with butylamine and cyanoacetic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the enamide structure. The reaction mixture is usually heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Advanced techniques such as crystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-butyl-2-cyano-3-naphthalen-1-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl₂, Br₂) and catalysts such as aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can lead to a variety of halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
(E)-N-butyl-2-cyano-3-naphthalen-1-ylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-butyl-2-cyano-3-naphthalen-1-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and naphthalene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-N-butyl-2-cyano-3-phenylprop-2-enamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
(E)-N-butyl-2-cyano-3-thiophen-2-ylprop-2-enamide: Contains a thiophene ring instead of a naphthalene ring.
Uniqueness
(E)-N-butyl-2-cyano-3-naphthalen-1-ylprop-2-enamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. This structural feature may enhance its stability, reactivity, and potential biological activity compared to similar compounds with different aromatic rings.
Properties
IUPAC Name |
(E)-N-butyl-2-cyano-3-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-3-11-20-18(21)16(13-19)12-15-9-6-8-14-7-4-5-10-17(14)15/h4-10,12H,2-3,11H2,1H3,(H,20,21)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJOUFSXZOEHIB-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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